Ilomastat is a medication that has been investigated for its potential to treat a variety of conditions by inhibiting the activity of enzymes called matrix metalloproteinases (MMPs) []. MMPs are involved in many cellular processes, including the breakdown of tissues, which can be harmful in some diseases.
Here are some areas of scientific research where Ilomastat has been explored:
Ilomastat has been studied as a potential treatment for various cancers, with the idea that it could inhibit the growth and spread of tumors by blocking MMPs involved in these processes [].
MMPs are involved in the breakdown of cartilage in arthritis. Ilomastat has been investigated as a potential treatment to slow the progression of the disease [].
MMPs play a role in the development of atherosclerosis, a condition that can lead to heart attack and stroke. Ilomastat has been studied as a potential treatment to prevent or slow the progression of atherosclerosis [].
Ilomastat has also been investigated in other conditions, such as diabetic retinopathy, lung injury, and fibrosis [].
Ilomastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase inhibitor. It is primarily recognized for its ability to inhibit various matrix metalloproteinases, which are enzymes that degrade components of the extracellular matrix. The chemical structure of Ilomastat is characterized by a hydroxamic acid group, which forms a bidentate complex with the active site zinc of metalloproteinases, thereby inhibiting their activity. Its chemical formula is and it has an average molecular weight of approximately 388.46 g/mol .
The biological activity of Ilomastat is primarily linked to its role in inhibiting matrix metalloproteinases, which are implicated in various pathological processes, including tumor progression, inflammation, and tissue remodeling. Research has shown that Ilomastat can significantly reduce inflammation and fibrosis in models of radiation-induced lung injury by decreasing the expression and activity of matrix metalloproteinases such as MMP2 and MMP9 . Additionally, it has demonstrated potential in promoting healing processes in ocular tissues and reducing complications associated with surgical procedures .
Ilomastat has several applications in both research and clinical settings:
Studies have shown that Ilomastat interacts with various biological systems, particularly those involving inflammation and tissue remodeling. For instance, it has been found to modulate the expression levels of cytokines such as transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in experimental models . These interactions underscore its potential therapeutic effects beyond mere protease inhibition.
Ilomastat belongs to a class of compounds known as matrix metalloproteinase inhibitors. Below is a comparison with some similar compounds:
Ilomastat's uniqueness lies in its broad-spectrum inhibition profile combined with specific applications in ocular medicine and wound healing, distinguishing it from other inhibitors that may be more selective or limited in their therapeutic scope.
Ilomastat functions as a member of the hydroxamic acid class of reversible metallopeptidase inhibitors, demonstrating exceptional zinc-binding capability through its N-hydroxyacetyl moiety [3] [4]. The fundamental mechanism involves bidentate chelation where the anionic state of the hydroxamic acid group forms a stable complex with the active site zinc ion [3] [5]. Research demonstrates that both zinc-coordinated acetohydroxamic and N-methylacetohydroxamic acids exist in the oxygen-deprotonated Z-keto form with their two oxygen atoms coordinating to zinc in proteins where acidic amino acid side chains serve as proton acceptors [6].
The crystal structure analysis reveals that matrix metalloproteinase-9 complexed with trifluoromethyl hydroxamic acid shows penta-coordination with a zinc ion through histidine residues 401, 405, and 411, alongside two oxygen atoms from the hydroxamate group [7]. This coordination geometry requires the oxygen atom of the hydroxyl group in the hydroxamic acid to adopt a deprotonated state to form effective penta-coordination with zinc ion [7]. The deprotonated model of hydroxamic acid inhibitors coordinated with zinc demonstrates significantly enhanced binding affinity compared to protonated forms [7].
Computational studies employing density functional theory calculations reveal that the zinc affinity of N-methylacetohydroxamic acid exceeds that of acetohydroxamic acid by 11 kcal/mol and surpasses common zinc ligands in proteins by up to 43 kcal/mol [6]. This extraordinary binding affinity explains the sub-nanomolar inhibition constants observed for Ilomastat across multiple matrix metalloproteinase subtypes [2] [8]. The bidentate chelation mechanism effectively displaces the zinc-bound water molecule that normally participates in catalytic hydrolysis, thereby inactivating the enzyme [5] [9].
The catalytic zinc ion in matrix metalloproteinases typically maintains tetrahedral coordination with three conserved histidine residues and one water molecule [10]. Upon Ilomastat binding, this geometry transitions to pentacoordinate configuration as the hydroxamic acid coordinates through both its carbonyl oxygen and deprotonated hydroxyl oxygen atoms [7] [5]. This geometric transformation fundamentally alters the electrostatic environment of the active site and prevents substrate access to the catalytic center [4] [5].
Ilomastat demonstrates remarkable potency across the matrix metalloproteinase family with inhibition constants spanning a 270-fold range from 0.1 nanomolar to 27 nanomolar [2] [8] [11]. The most potent inhibition occurs against matrix metalloproteinase-8 (neutrophil collagenase) with a Ki value of 0.1 nanomolar, followed closely by matrix metalloproteinase-9 (gelatinase B) at 0.2 nanomolar [2] [8]. Matrix metalloproteinase-26 shows exceptional sensitivity with a Ki of 0.36 nanomolar, while matrix metalloproteinase-1 (interstitial collagenase) and matrix metalloproteinase-2 (gelatinase A) exhibit Ki values of 0.4 and 0.5 nanomolar respectively [2] [8] [11].
The moderate potency range includes matrix metalloproteinase-12 (metalloelastase) and matrix metalloproteinase-7 (matrilysin) with Ki values of 3.6 and 3.7 nanomolar respectively [2] [8]. Matrix metalloproteinase-14 (membrane-type 1 matrix metalloproteinase) demonstrates relatively weaker inhibition at 13.4 nanomolar, while matrix metalloproteinase-3 (stromelysin-1) shows the least sensitivity with a Ki of 27 nanomolar [2] [8] [11].
Matrix Metalloproteinase Subtype | Ki (nM) | Enzyme Classification | Relative Potency |
---|---|---|---|
Matrix Metalloproteinase-8 | 0.1 | Neutrophil Collagenase | 270× |
Matrix Metalloproteinase-9 | 0.2 | Gelatinase B | 135× |
Matrix Metalloproteinase-26 | 0.36 | Matrilysin-2 | 75× |
Matrix Metalloproteinase-1 | 0.4 | Interstitial Collagenase | 67.5× |
Matrix Metalloproteinase-2 | 0.5 | Gelatinase A | 54× |
Matrix Metalloproteinase-12 | 3.6 | Metalloelastase | 7.5× |
Matrix Metalloproteinase-7 | 3.7 | Matrilysin | 7.3× |
Matrix Metalloproteinase-14 | 13.4 | Membrane-type MMP | 2× |
Matrix Metalloproteinase-3 | 27.0 | Stromelysin-1 | 1× |
The variation in inhibition potency reflects fundamental differences in active site architecture and substrate binding preferences among matrix metalloproteinase subtypes [12] [13]. Gelatinases (matrix metalloproteinase-2 and matrix metalloproteinase-9) demonstrate consistently high sensitivity to Ilomastat, which correlates with their shared structural features including fibronectin type II repeats and extended active site clefts [12]. The exceptional potency against matrix metalloproteinase-8 relates to its unique active site geometry that accommodates the hydroxamic acid chelator with optimal binding orientation [13].
Matrix metalloproteinase-3 shows the weakest inhibition, which may reflect its broader substrate specificity and different active site loop conformations compared to more specialized collagenases and gelatinases [12] [14]. The moderate inhibition of matrix metalloproteinase-14 despite its important role in pericellular proteolysis suggests that membrane-anchored matrix metalloproteinases may have distinct structural constraints affecting inhibitor binding [15].
Ilomastat exhibits competitive inhibition kinetics across all matrix metalloproteinase subtypes, consistent with its binding to the catalytic zinc site [2] [16]. The inhibitor demonstrates slow-binding kinetics with some matrix metalloproteinases, indicating a two-step binding mechanism involving initial rapid association followed by a slower conformational change [17]. This behavior suggests that optimal inhibitor-enzyme complex formation requires induced-fit adjustments in both the inhibitor and the active site [17].
Advanced kinetic studies reveal that Ilomastat binding involves nanomolar dissociation constants for initial enzyme-inhibitor complex formation, followed by rapid onset of slow binding with rate constants of 10² to 10⁴ M⁻¹s⁻¹ [17]. The reversal process exhibits slow kinetics with rate constants of 10⁻³ to 10⁻⁴ s⁻¹, contributing to the sustained inhibitory effect observed in biological systems [17].
Ilomastat binding induces significant conformational changes that extend beyond the immediate zinc coordination sphere to encompass broader structural domains of matrix metalloproteinases [18] [19]. Nuclear magnetic resonance spectroscopy studies demonstrate that inhibitor binding causes chemical shift perturbations throughout the catalytic domain, affecting not only active site residues but also structurally distant regions including β-strands, α-helices, and connecting loops [19].
The solution structure of inhibitor-free matrix metalloproteinase-12 reveals that helix B at the active site adopts a more recessed position under the β-sheet, creating a deeper pocket at the active site floor [19]. Upon Ilomastat binding, this helix undergoes repositioning that optimizes the zinc coordination geometry and constrains the active site to a single stable conformation [19]. This stabilization eliminates the conformational multiplicity observed in free enzyme states where backbone amide nuclear magnetic resonance peaks show splitting patterns indicative of multiple interconverting conformations [19].
Matrix metalloproteinase inhibition by Ilomastat activates allosteric communication networks that span the entire enzyme structure [18]. Molecular dynamics simulations reveal that zinc coordination by the hydroxamic acid modulates long-range correlated motions between the catalytic domain and hemopexin domain in full-length enzymes [18] [20]. These allosteric effects contribute to the overall stability of the enzyme-inhibitor complex and may influence substrate recognition and binding in adjacent sites [18].
The structural zinc ion, located 8-10 Ångstroms from the catalytic zinc, plays a crucial synergistic role in maintaining the integrity of the allosteric network [20]. Studies demonstrate that removal of either zinc ion disrupts the correlated motions between functional domains, emphasizing the importance of both metal centers in enzyme regulation [20]. Ilomastat binding enhances the coupling between these zinc sites, strengthening the overall structural stability of the enzyme [20].
The S1′ specificity loop, which determines substrate selectivity in matrix metalloproteinases, undergoes significant conformational changes upon Ilomastat binding [12] [21]. Crystal structure analyses reveal that inhibitor binding can induce unique conformational states in this loop, creating additional binding pockets that are not present in the free enzyme [12]. These induced-fit mechanisms contribute to the high affinity and selectivity observed with Ilomastat across different matrix metalloproteinase subtypes [12].
Conformational Parameter | Free Enzyme | Ilomastat-Bound Complex |
---|---|---|
Active Site Opening | Dynamic, fluctuating | Stabilized, optimal geometry |
S1′ Loop Flexibility | High conformational freedom | Constrained, single conformation |
Zinc Coordination | Tetrahedral (4-coordinate) | Pentacoordinate chelation |
Interdomain Correlation | Moderate coupling | Enhanced allosteric network |
Helix B Position | Variable depth | Optimally positioned |
Backbone Dynamics | Multiple conformational states | Single stable state |
The conformational constraints imposed by Ilomastat binding effectively lock the enzyme in a catalytically inactive state while maintaining the structural integrity necessary for high-affinity inhibitor binding [19] [21]. This mechanism represents a sophisticated example of allosteric regulation where local zinc coordination events propagate through the entire enzyme structure to modulate global conformational dynamics [18] [22].